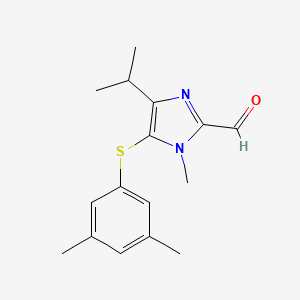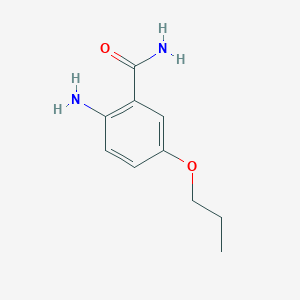
1-(benzenesulfonyl)-6-chloro-4-iodoindazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(benzenesulfonyl)-6-chloro-4-iodoindazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have been studied for their diverse biological activities and potential therapeutic applications. The presence of chloro, iodo, and phenylsulfonyl groups in this compound suggests it may have unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-6-chloro-4-iodoindazole typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chloro and iodo groups to the indazole core.
Sulfonylation: Attachment of the phenylsulfonyl group.
For example, starting from a suitable indazole precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. Iodination might be performed using iodine or an iodine source in the presence of an oxidizing agent. Sulfonylation can be carried out using phenylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(benzenesulfonyl)-6-chloro-4-iodoindazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The iodo group can participate in coupling reactions like Suzuki or Sonogashira coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-indazole derivative, while coupling reactions could introduce various aryl or alkynyl groups.
科学的研究の応用
1-(benzenesulfonyl)-6-chloro-4-iodoindazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1-(benzenesulfonyl)-6-chloro-4-iodoindazole would depend on its specific biological or chemical target. It might interact with enzymes, receptors, or other molecular targets, modulating their activity through binding or chemical modification. Detailed studies would be required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
- 4-chloro-1H-indazole
- 6-iodo-1H-indazole
- 1-(phenylsulfonyl)-1H-indazole
Uniqueness
The combination of chloro, iodo, and phenylsulfonyl groups in 1-(benzenesulfonyl)-6-chloro-4-iodoindazole makes it unique compared to other indazole derivatives
特性
分子式 |
C13H8ClIN2O2S |
|---|---|
分子量 |
418.64 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-6-chloro-4-iodoindazole |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-9-6-12(15)11-8-16-17(13(11)7-9)20(18,19)10-4-2-1-3-5-10/h1-8H |
InChIキー |
LDSYTQIQMLICMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=CC(=C3)Cl)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B8727027.png)
![2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B8727029.png)

![methyl N-[(1-benzylpiperidin-4-yl)carbamoyl]-L-phenylalaninate](/img/structure/B8727035.png)


